2-(3-Fluorophenyl)propanenitrile

Catalog No.
S2754134
CAS No.
1096868-17-5
M.F
C9H8FN
M. Wt
149.168
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Fluorophenyl)propanenitrile

CAS Number

1096868-17-5

Product Name

2-(3-Fluorophenyl)propanenitrile

IUPAC Name

2-(3-fluorophenyl)propanenitrile

Molecular Formula

C9H8FN

Molecular Weight

149.168

InChI

InChI=1S/C9H8FN/c1-7(6-11)8-3-2-4-9(10)5-8/h2-5,7H,1H3

InChI Key

VXLJRZFJNZUUMT-UHFFFAOYSA-N

SMILES

CC(C#N)C1=CC(=CC=C1)F

solubility

not available

2-(3-Fluorophenyl)propanenitrile is an organic compound characterized by the presence of a propanenitrile group attached to a 3-fluorophenyl moiety. Its molecular formula is C10H10FN, and it features a nitrile functional group (-C≡N) that contributes to its chemical reactivity and potential applications in various fields, including pharmaceuticals and materials science. The fluorine atom enhances the compound's lipophilicity and may influence its biological activity.

Typical of nitriles and aromatic compounds:

  • Nucleophilic Addition: The nitrile group can react with nucleophiles, such as Grignard reagents or organolithium compounds, to form corresponding amines or ketones.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to yield the corresponding carboxylic acid.
  • Reduction: Reduction of the nitrile group can produce primary amines via catalytic hydrogenation or other reducing agents.

The biological activity of 2-(3-Fluorophenyl)propanenitrile has not been extensively documented, but compounds with similar structures often exhibit significant pharmacological properties. For instance, fluorinated compounds can enhance the binding affinity to biological targets due to increased hydrophobic interactions. Preliminary studies suggest that related compounds may have potential as anti-inflammatory or analgesic agents.

The synthesis of 2-(3-Fluorophenyl)propanenitrile can be achieved through various methods:

  • Nitrilation of Propylbenzene Derivatives: This involves the reaction of a suitable propylbenzene derivative with a nitrating agent under controlled conditions.
  • Fluorination Reactions: Direct fluorination of phenylpropanenitriles using fluorinating agents can introduce the fluorine atom at the desired position.
  • Continuous Flow Techniques: Recent advancements in continuous flow chemistry allow for more efficient synthesis routes, yielding higher purity and better control over reaction conditions .

2-(3-Fluorophenyl)propanenitrile has potential applications in:

  • Pharmaceuticals: As a building block for synthesizing biologically active molecules.
  • Materials Science: In the development of polymers or as intermediates in organic synthesis.
  • Chemical Research: As a reagent in various organic transformations.

Interaction studies involving 2-(3-Fluorophenyl)propanenitrile could focus on:

  • Binding Affinity: Evaluating how well this compound interacts with specific biological targets.
  • Metabolic Stability: Understanding how this compound is metabolized in biological systems.
  • Toxicity Assessments: Investigating any potential toxic effects associated with its use.

Several compounds share structural similarities with 2-(3-Fluorophenyl)propanenitrile, including:

Compound NameMolecular FormulaUnique Features
3-(4-Fluorophenyl)propanenitrileC10H10FNDifferent substitution pattern on phenyl
2-(4-Fluorophenyl)propanenitrileC10H10FNFluorine on para position
2-(2-Fluorophenyl)propanenitrileC10H10FNFluorine on ortho position

Uniqueness

The uniqueness of 2-(3-Fluorophenyl)propanenitrile lies in its specific substitution pattern, which may impart distinct chemical reactivity and biological properties compared to its analogs. The positioning of the fluorine atom is crucial as it can influence both electronic properties and steric hindrance, affecting how the compound interacts with enzymes or receptors.

XLogP3

2.2

Dates

Last modified: 08-16-2023

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